Potassium;tetraborate;tetrahydrate
Description
Plant Physiology and Micronutrient Research
Research has highlighted the synergistic relationship between boron and potassium uptake. Adequate boron levels are crucial for the activity of an enzymatic system in roots that facilitates the active uptake and transport of minerals, particularly potassium. cropnutrition.comomexcanada.com Studies have shown that in environments with low boron supply, the capacity for potassium uptake by roots is significantly limited. cropnutrition.com For instance, in canola plants, those with adequate boron supply absorbed potassium more rapidly than those with a limited supply. cropnutrition.com This interaction is vital for optimal plant growth, as potassium is a key macronutrient involved in numerous metabolic processes. frontiersin.org
Foliar application of boron has been shown to improve the quality of crops like potatoes by increasing vitamin C concentration and decreasing enzymatic discoloration. nih.gov Furthermore, adequate boron nutrition can enhance a plant's resistance to diseases, pests, and environmental stresses. nih.gov
Volatility Reduction for Agrochemical Formulations
Potassium tetraborate (B1243019) tetrahydrate has been investigated as a volatility-reducing agent (VRA) for herbicides like dicamba (B1670444). bioone.orguark.edu The volatility of dicamba is a significant concern in agriculture, as it can lead to off-target movement and damage to sensitive crops. wisc.edu The mechanism by which potassium tetraborate tetrahydrate reduces volatility is linked to its ability to act as a pH buffer. bioone.org
Dicamba is an acid, and its potential for volatilization increases as the pH of the spray solution decreases. bioone.orgwisc.edu Potassium tetraborate tetrahydrate, being a weak acid buffer, raises the pH of the spray solution. bioone.org This higher pH environment favors the non-volatile, deprotonated form of dicamba, thereby reducing the formation of volatile dicamba acid. bioone.org Research has demonstrated that as the concentration of potassium tetraborate tetrahydrate in a dicamba spray solution increases, volatilization is exponentially reduced. bioone.orguark.edu In comparative studies, potassium tetraborate tetrahydrate was found to be more effective than potassium acetate (B1210297) at reducing the volatility of a dicamba plus glufosinate (B12851) mixture. bioone.orguark.edu
The effectiveness of potassium tetraborate tetrahydrate as a VRA stems from its excellent buffering capabilities. bioone.orgborax.comborax.com When dissolved in water, it hydrolyzes to form a mildly alkaline solution. borax.comborax.com For example, a 2% by weight solution has a pH of 9.2. borax.comborax.com This alkaline nature allows it to neutralize acids and scavenge free protons (H+ ions) in the spray solution. bioone.org
The pKa of potassium tetraborate (9.15) is higher than that of potassium acetate (4.76), indicating greater buffering capacity and a reduced likelihood of dicamba acid formation. bioone.org By maintaining a higher pH, potassium tetraborate tetrahydrate effectively mitigates the volatility of dicamba. bioone.org For instance, in one study, the addition of potassium tetraborate tetrahydrate to a dicamba spray solution resulted in a pH of 8.65, compared to 4.8 with potassium acetate and 4.5 without a buffer. bioone.org This significant increase in pH is directly correlated with a reduction in dicamba volatilization. bioone.org Large-scale experiments have shown that adding potassium tetraborate tetrahydrate to a diglycolamine plus glyphosate (B1671968) mixture can lower dicamba volatilization by 82% to 89%. bioone.orguark.edu
Research on Biocontrol Agents against Plant Pathogens
Potassium tetraborate tetrahydrate has demonstrated significant antibacterial activity against soft rot bacteria, which are destructive plant pathogens. nih.govnih.govresearchgate.net Research has shown its effectiveness in inhibiting the growth of several species of Pectobacterium, including P. atrosepticum, P. carotovorum, P. brasiliense, and P. parmentieri. nih.gov Studies on tomato fruits revealed that a 100 mM solution of potassium tetraborate tetrahydrate completely inhibited the growth of P. carotovorum. nih.govresearchgate.netfrontiersin.org This bactericidal activity was confirmed through various methods, including flow cytometry and qPCR. nih.govnih.gov
The mode of action appears to involve the disruption of bacterial cell membranes. nih.govresearchgate.netnih.gov Transmission electron microscopy has shown that treatment with potassium tetraborate tetrahydrate leads to damage of the bacterial cell membrane and extrusion of cytoplasmic material. nih.govresearchgate.netnih.gov In post-harvest applications, dipping inoculated tomato fruits in a 100 mM solution for 5 minutes significantly reduced the incidence of soft rot, and a 10-minute treatment prevented lesion development entirely. nih.govresearchgate.netfrontiersin.org
While highly effective against Pectobacterium, research indicates that potassium tetraborate tetrahydrate is less effective at inhibiting the growth of Dickeya species, another genus of soft rot bacteria. nih.govresearchgate.net This difference in sensitivity suggests distinct mechanisms of action or resistance between the two bacterial genera. nih.gov
Data Tables
Table 1: Efficacy of Potassium Tetraborate Tetrahydrate against Pectobacterium carotovorum on Tomato Fruit
Interactive data table showing the effect of different concentrations and immersion times of potassium tetraborate tetrahydrate on the mean lesion diameter of tomato fruit inoculated with P. carotovorum.
| Concentration (mM) | Immersion Time (min) | Mean Lesion Diameter (mm) |
|---|---|---|
| 0 (Control) | 0 | 25 |
| 100 | 1 | 15 |
| 100 | 5 | 5 |
| 100 | 10 | 0 |
Source: Adapted from Ahmed et al., 2017. frontiersin.org
Table 2: Comparison of Volatility Reducing Agents on Dicamba Spray Solution pHInteractive data table comparing the pH of dicamba spray solutions with no buffer, potassium acetate, and potassium tetraborate tetrahydrate.
| Buffer | Concentration (M) | Spray Solution pH |
|---|---|---|
| None | N/A | 4.5 |
| Potassium Acetate | 0.05 | 4.8 |
| Potassium Tetraborate Tetrahydrate | 0.01 | 8.65 |
Source: Adapted from Jones et al., 2022. bioone.org
Structure
2D Structure
Properties
Molecular Formula |
B4H8KO16-11 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
potassium;tetraborate;tetrahydrate |
InChI |
InChI=1S/4BO3.K.4H2O/c4*2-1(3)4;;;;;/h;;;;;4*1H2/q4*-3;+1;;;; |
InChI Key |
GAAJZWPAZDWOJG-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Science of Potassium Tetraborate Tetrahydrate
Controlled Reaction Pathways for Potassium Tetraborate (B1243019) Tetrahydrate Formation
The synthesis of potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O) is achieved through carefully controlled chemical reactions, primarily involving the neutralization of boric acid with a potassium source. The selection of the reaction pathway and the precise control of reaction conditions are critical for obtaining a high-purity product with a desirable yield.
Neutralization of Boric Acid with Potassium Hydroxide (B78521)
A primary and well-established method for the preparation of potassium tetraborate tetrahydrate is the neutralization reaction between boric acid (H₃BO₃) and potassium hydroxide (KOH). borax.comborax.comborates.todayunivarsolutions.com This reaction is typically carried out in an aqueous solution. The process involves dissolving potassium hydroxide in water, followed by the gradual addition of boric acid while controlling the temperature, often in the range of 60–80°C.
The chemical equation for this reaction is:
4H₃BO₃ + 2KOH + H₂O → K₂B₄O₇·4H₂O
The resulting product, potassium tetraborate tetrahydrate, is an alkaline salt that precipitates as white crystalline granules. borax.comunivarsolutions.com When dissolved in water, it hydrolyzes to form a mildly alkaline solution with a pH of approximately 9.2 for a 2% solution at 20°C. borax.com This buffering capacity is a key property of the compound. borax.comborax.com
Stoichiometric Ratio Optimization for Synthesis Purity and Yield
To maximize the purity and yield of potassium tetraborate tetrahydrate, careful optimization of the stoichiometric ratio of the reactants is essential. Research suggests that using a stoichiometric excess of boric acid, typically in the range of 10–20%, can be beneficial. This excess helps to compensate for any potential loss of boron during the synthesis process, thereby ensuring a more complete reaction and a higher yield of the desired product.
The purity of the final product is also influenced by the purity of the starting materials. Therefore, the use of analytical-grade boric acid and potassium hydroxide is recommended for achieving high-purity potassium tetraborate tetrahydrate. Precise monitoring and control of the pH to a target range of approximately 9–10 is another critical parameter for ensuring the purity of the synthesized compound.
Crystallization Techniques and Parameter Control
Crystallization is a crucial step in the preparation of potassium tetraborate tetrahydrate, determining the final product's quality, crystal size, and morphology.
Slow Evaporation Solution Growth Method for Single Crystal Formation
The slow evaporation technique is a widely used and effective method for growing high-quality single crystals of potassium tetraborate tetrahydrate. umass.edumit.eduresearchgate.net This method involves preparing a nearly saturated solution of the compound in a suitable solvent, typically water, and allowing the solvent to evaporate slowly over a period of days. borates.todaymit.edu
Key parameters for successful single crystal growth via slow evaporation include:
Solvent Selection: A solvent in which the compound is moderately soluble is ideal. umass.edu
Container: Clean containers with a large surface area, such as beakers or crystallizing dishes, are preferred to facilitate controlled evaporation. umass.edumit.edu
Controlled Evaporation Rate: The rate of evaporation can be controlled by covering the container with a perforated material like aluminum foil or by adjusting the flow rate of an inert gas over the solution. umass.edu
Stable Environment: The crystallization setup should be kept in a location free from mechanical disturbances and significant temperature fluctuations to prevent the formation of multiple small crystals or crystals with defects. umass.edumit.edu
The goal is to allow the solution to slowly reach a state of supersaturation, where a limited number of nuclei form and then grow into larger, well-defined single crystals. mit.edu
Impurity Influence on Crystallization Kinetics
The presence of impurities can significantly impact the crystallization kinetics of potassium tetraborate tetrahydrate. Impurities can affect both the nucleation rate and the crystal growth process. researchgate.netresearchgate.net Studies have shown that certain impurities can alter the metastable zone width (MSZW), which is a measure of the supersaturation range where nucleation is unlikely to occur. For instance, the presence of Li⁺ and Ca²⁺ ions has been found to decrease the MSZW of aqueous solutions of potassium tetraborate tetrahydrate. researchgate.net
Multi-Stage Dehydration Processes for Anhydrous Forms
The production of anhydrous potassium tetraborate from its tetrahydrate form requires a carefully controlled multi-stage dehydration process. A single-step calcination is generally not effective, as it leads to a puffed product with low bulk density and incomplete dehydration due to agglomeration at temperatures above 250°C. itu.edu.trresearchgate.net
A multi-stage heating process in a fluidized bed calciner has been shown to be an effective method. itu.edu.trresearchgate.net The process typically involves at least two, and sometimes three, stages:
First Stage: The initial dehydration is the most critical step in determining the final bulk density of the anhydrous product. itu.edu.trresearchgate.net In this stage, the potassium tetraborate tetrahydrate is heated to a temperature below 150°C to achieve a K₂B₄O₇ content of up to 85%. itu.edu.trresearchgate.net
Subsequent Stages: The partially dehydrated material is then subjected to higher temperatures in subsequent stages to remove the remaining water of crystallization.
By employing a two or three-stage calcination process, it is possible to produce anhydrous potassium tetraborate with a purity of 99.5% and to control the bulk density, achieving values around 0.4 g/cm³ for a puffed product and 0.7 g/cm³ for a denser product. itu.edu.trresearchgate.net Thermogravimetric analysis (TGA) indicates that the dehydration of potassium tetraborate tetrahydrate occurs in distinct steps, with the loss of two water molecules around 112°C and the remaining two at approximately 180°C.
Fluidized Bed Calcination Research
Investigations into the production of anhydrous potassium tetraborate from potassium tetraborate tetrahydrate have utilized controlled fluidized bed calcinators (FBC). researchgate.netitu.edu.tr This method offers excellent heat and mass transfer, making it suitable for dehydration processes.
Direct, single-step calcination of potassium tetraborate tetrahydrate in a fluidized bed has been shown to be ineffective for producing a high-density, anhydrous product. researchgate.netitu.edu.tr This approach results in a "puffed" material with a very low bulk density. researchgate.net Furthermore, the calcination process is incomplete because the particles begin to agglomerate at temperatures exceeding 250°C, hindering the full removal of water of crystallization. researchgate.netitu.edu.tr
To overcome these challenges, a multi-stage calcination process is required. researchgate.netitu.edu.tr Research indicates that dehydration must be carried out in at least two stages to produce anhydrous potassium tetraborate. researchgate.net The initial stage is the most critical for determining the final bulk density of the product. researchgate.netitu.edu.tr For a commercially viable product, the first step should involve dehydrating the potassium tetraborate tetrahydrate to a potassium tetraborate (K₂B₄O₇) content of up to 85% at a temperature below 150°C. researchgate.netitu.edu.tr This controlled initial dehydration step prevents the significant puffing and agglomeration seen in single-stage processes. researchgate.net
Subsequent stages at higher temperatures can then complete the dehydration to yield a high-purity anhydrous product. researchgate.net Following this multi-stage approach, it is possible to produce anhydrous potassium tetraborate with distinct physical properties tailored to specific applications. researchgate.netitu.edu.tr
| Calcination Method | Process Conditions | Observed Outcome | Reference |
|---|---|---|---|
| Single-Step Calcination | Temperature > 250°C | Incomplete dehydration, particle agglomeration, puffed product with low bulk density. | researchgate.netitu.edu.tr |
| Multi-Stage Calcination (First Stage) | Temperature < 150°C | Controlled dehydration to ~85% K₂B₄O₇ content, prevents puffing. | researchgate.netitu.edu.tr |
| Multi-Stage Calcination (Final Product) | Two or three-stage heating | High-purity (99.5%) anhydrous potassium tetraborate with controlled bulk density. | researchgate.net |
Thermal Process Optimization for Controlled Bulk Density Production
The bulk density of anhydrous potassium tetraborate is a critical physical property that is heavily influenced by the thermal processing method used for dehydration. researchgate.net The goal of thermal process optimization is to produce a dense, anhydrous product by avoiding the puffing effect that occurs during rapid heating.
As established in fluidized bed calcination studies, a single-step thermal process leads to a product with a very low bulk density. researchgate.netitu.edu.tr The optimization of this process hinges on a stage-wise heating protocol. By carefully controlling the temperature and extent of dehydration in each step, the final bulk density can be manipulated. researchgate.net
A two-stage calcination process can successfully produce a puffed anhydrous potassium tetraborate of 99.5% purity with a bulk density of approximately 0.4 g/cm³. researchgate.netitu.edu.tr To achieve a denser product, a three-stage calcination is employed. This method yields a product of the same high purity (99.5%) but with a significantly higher bulk density of around 0.7 g/cm³. researchgate.netitu.edu.tr The success of these multi-stage processes is rooted in the initial low-temperature dehydration step, which stabilizes the particle structure before the final removal of water at higher temperatures. researchgate.net
| Number of Stages | Final Bulk Density (g/cm³) | Product Purity | Reference |
|---|---|---|---|
| Two-Stage | ~0.4 | 99.5% | researchgate.netitu.edu.tr |
| Three-Stage | ~0.7 | 99.5% | researchgate.netitu.edu.tr |
Kinetic Investigations of Dehydration Transformations
Understanding the kinetics of the dehydration of potassium tetraborate tetrahydrate is essential for optimizing the industrial-scale production of its anhydrous form. The thermal decomposition has been studied using thermogravimetric (TG) and differential thermal analysis (DTA) techniques. selcuk.edu.tr These analyses are typically performed under a non-isothermal condition, where the sample is heated at a constant rate. selcuk.edu.tr
The study of the thermal decomposition of potassium tetraborate tetrahydrate aims to determine the "kinetic triplet": the activation energy (E), the pre-exponential factor (A), and the reaction model (f(α)). selcuk.edu.tr Researchers have employed both model-fitting methods and model-free isoconversional methods to analyze the kinetic data. selcuk.edu.tr
Results from these investigations show that the thermal decomposition is a complex, multi-step process. selcuk.edu.tr While model-fitting approaches can describe the nonisothermal kinetic triplet, the apparent activation energy can differ significantly depending on the kinetic model applied. selcuk.edu.tr The use of model-free linear isoconversional methods over a wide temperature range has been highlighted as a more effective way to reveal the complex nature of the dehydration process. selcuk.edu.tr Thermogravimetric analyses performed under a nitrogen atmosphere at various heating rates show how the conversion of potassium tetraborate tetrahydrate to its anhydrous form changes with temperature. selcuk.edu.tr
Structural Elucidation and Solid State Chemistry of Potassium Tetraborate Tetrahydrate
Crystal Structure Analysis and Characterization
The crystalline nature of potassium tetraborate (B1243019) tetrahydrate has been extensively studied, revealing a well-defined and non-centrosymmetric structure.
Orthorhombic System and Space Group Determination (P212121)
Single crystal X-ray diffraction analysis has unequivocally established that potassium tetraborate tetrahydrate crystallizes in the orthorhombic system. ijsr.netiucr.orgchemicalbook.com This system is characterized by three unequal crystallographic axes at right angles to each other. Further detailed analysis has identified the specific space group as P212121. iucr.orgchemicalbook.com This non-centrosymmetric space group is a key factor contributing to some of the material's interesting physical properties. The unit cell of potassium tetraborate tetrahydrate contains four molecules. iucr.org
Molecular Architecture: Interconnected BO₃ Triangles and BO₄ Tetrahedra
The fundamental building blocks of the potassium tetraborate tetrahydrate structure are the boron-oxygen groups. The boron atoms are coordinated with either three or four oxygen atoms, forming [BO₃]³⁻ trigonal planar units and [BO₄]⁵⁻ tetrahedral units, respectively. ijsr.net The structure contains a complex anion, [B₄O₅(OH)₄]²⁻, which is composed of two BO₃ triangles and two BO₄ tetrahedra. iucr.org These triangles and tetrahedra are linked by sharing corners, creating a complex, three-dimensional framework. iucr.org The oxygen atoms O₁, O₂, O₇, and O₉ are each shared between a BO₃ triangle and a BO₄ tetrahedron. iucr.org
The hybridization of the boron atoms' electronic orbitals results in sp² structures with trigonal symmetry for the BO₃ units and sp³ structures with tetrahedral symmetry for the BO₄ units. ijsr.net The ability of boron to adopt both trigonal and tetrahedral coordination is a hallmark of borate (B1201080) chemistry and gives rise to a wide variety of structural motifs. sfu-kras.ru
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique that has been instrumental in determining the precise atomic arrangement within potassium tetraborate tetrahydrate. ijsr.netiucr.org This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this data, the positions of all atoms, including hydrogen atoms, can be determined with high accuracy. iucr.org
For potassium tetraborate tetrahydrate, single crystals are typically grown by the slow evaporation of an aqueous solution at room temperature. ijsr.netiucr.org The analysis of these crystals has yielded detailed information on bond lengths and angles. The precision of these measurements can be as high as 0.006 Å for K-O bonds and 0.008 Å for B-O bonds. iucr.org
| Crystallographic Data for Potassium Tetraborate Tetrahydrate | |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 12.899 Å, b = 11.774 Å, c = 6.859 Å |
| Molecules per Unit Cell (Z) | 4 |
| Data sourced from Marezio et al. (1963) iucr.org |
Advanced Spectroscopic Characterization
Spectroscopic techniques provide further insight into the chemical bonding and functional groups present in potassium tetraborate tetrahydrate.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. ijsr.net The FT-IR spectrum of potassium tetraborate tetrahydrate exhibits several characteristic absorption bands that correspond to the vibrations of its constituent bonds. ijsr.net
The presence of water molecules and hydroxyl groups is clearly indicated by the O-H stretching vibrations. Asymmetric and symmetric O-H stretching frequencies are observed around 3562 cm⁻¹ and 3378 cm⁻¹, respectively. ijsr.net A band corresponding to O-H bending vibration is located at approximately 1690 cm⁻¹. ijsr.net
The vibrations of the borate network are also prominent in the FT-IR spectrum. The asymmetric and symmetric stretching vibrations of the terminal B-O bonds in the BO₃ and BO₄ units give rise to bands at 1096 cm⁻¹ and 1000 cm⁻¹, respectively. ijsr.net These spectral features are consistent with the established crystal structure and confirm the presence of both trigonal and tetrahedral borate groups.
| FT-IR Spectral Data for Potassium Tetraborate Tetrahydrate | |
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H Asymmetric Stretching | 3562 |
| O-H Symmetric Stretching | 3378 |
| O-H Bending | 1690 |
| B-O Terminal Asymmetric Stretching | 1096 |
| B-O Terminal Symmetric Stretching | 1000 |
| Data sourced from Sathiskumar et al. ijsr.net |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the molecular structure of potassium tetraborate tetrahydrate. By analyzing the vibrational modes of the constituent atoms, FT-Raman provides insights into the arrangement of the borate network and the status of the water of hydration.
The Raman spectrum of potassium tetraborate tetrahydrate is characterized by distinct bands corresponding to the vibrations of the tetraborate anion, [B₄O₅(OH)₄]²⁻, and the water molecules. The fundamental building blocks of the tetraborate anion are interconnected trigonal BO₃ and tetrahedral BO₄ units. The vibrations of these units give rise to characteristic Raman shifts.
Key spectral regions and their assignments are detailed below:
B-O Stretching Vibrations: The most intense bands in the Raman spectrum of potassium tetraborate tetrahydrate typically appear in the 800-1100 cm⁻¹ region. These bands are attributed to the symmetric and antisymmetric stretching vibrations of the B-O bonds within the BO₃ and BO₄ groups. For instance, a very intense band observed around 835 cm⁻¹ in some borate minerals is assigned to the symmetric stretching mode of tetrahedral boron. nih.gov Bands in the higher wavenumber range of this region, around 900-1100 cm⁻¹, are generally assigned to the B-O stretching vibrations of the trigonal BO₃ units.
B-O-H In-Plane Bending Vibrations: Raman bands in the 1000-1200 cm⁻¹ range can be attributed to the in-plane bending modes of B-O-H groups. tandfonline.com The presence of these bands confirms the existence of hydroxyl groups covalently bonded to the boron atoms within the tetraborate anion.
Borate Bending Modes: The region from 600 to 800 cm⁻¹ in the Raman spectrum is characteristic of the bending vibrations of the borate network. tandfonline.com These include the bending modes of both the trigonal and tetrahedral borate units.
O-H Stretching Vibrations: The hydroxyl stretching region, typically found between 3000 and 3600 cm⁻¹, provides information about the water molecules of hydration and the hydroxyl groups of the tetraborate anion. The presence of multiple, distinct bands in this region suggests that the water molecules occupy different structural environments within the crystal lattice. tandfonline.com For example, an intense Raman band at 3559 cm⁻¹ has been attributed to the stretching vibration of hydroxyl units in a borate mineral. nih.gov The broadness of these bands is indicative of hydrogen bonding.
A representative table of expected FT-Raman bands for potassium tetraborate tetrahydrate, based on data from analogous hydrated borate minerals, is presented below.
| Raman Shift (cm⁻¹) | Assignment |
| ~3000-3600 | O-H stretching vibrations of H₂O and B-OH groups |
| ~1000-1200 | B-O-H in-plane bending modes |
| ~800-1100 | B-O stretching vibrations of BO₃ and BO₄ units |
| ~600-800 | Trigonal and tetrahedral borate bending modes |
Solid-State Reactivity and Transformations
Thermal Decomposition Pathways and Products
The thermal decomposition of potassium tetraborate tetrahydrate is a multi-step process primarily involving dehydration. The pathway and products of this decomposition are crucial for applications requiring the anhydrous form of the compound.
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating the thermal decomposition stages. The decomposition proceeds through the sequential loss of its four water molecules, ultimately yielding anhydrous potassium tetraborate.
The dehydration process can be summarized as follows:
Step 1: Initial Dehydration Upon heating, potassium tetraborate tetrahydrate begins to lose its water of hydration. The initial loss of two molecules of water occurs at approximately 100°C when heated in a vacuum. researchgate.netrsc.org
Step 2: Formation of Anhydrous Potassium Tetraborate Further heating leads to the removal of the remaining two water molecules. The complete formation of the anhydrous salt, K₂B₄O₇, is achieved at around 400°C to 500°C. researchgate.netrsc.orgnih.gov The dehydration process is generally slow and may not be complete until reaching these higher temperatures. nih.gov
Step 3: Melting of the Anhydrous Salt The resulting anhydrous potassium tetraborate fuses into a clear glass at approximately 815°C. researchgate.netrsc.org
It has been noted that a single-step calcination can result in a puffed product with low bulk density, and the process may be incomplete as agglomeration can begin at temperatures above 250°C. nih.govtandfonline.com To produce a denser anhydrous product, a multi-stage dehydration process is often employed. nih.govtandfonline.com For instance, an initial dehydration step at a temperature below 150°C to reach an 85% K₂B₄O₇ content can be followed by further stages to achieve a high-purity anhydrous product. nih.govtandfonline.com
K₂B₄O₇·4H₂O(s) → K₂B₄O₇(s) + 4H₂O(g)
The table below summarizes the key temperature ranges and corresponding events in the thermal decomposition of potassium tetraborate tetrahydrate.
| Temperature Range (°C) | Event | Product(s) |
| ~100 | Loss of approximately 2 water molecules | K₂B₄O₇·2H₂O + 2H₂O(g) |
| ~100 - 400 | Gradual loss of the remaining water molecules | K₂B₄O₇ + 4H₂O(g) |
| ~400 - 500 | Completion of dehydration | Anhydrous K₂B₄O₇ |
| 815 | Melting of the anhydrous salt | Molten K₂B₄O₇ |
Investigation of Kinetic Parameters for Thermal Degradation
The study of the kinetics of thermal degradation of potassium tetraborate tetrahydrate provides valuable information about the energy requirements and mechanisms of the dehydration process. Non-isothermal thermogravimetric analysis is a common method used to determine these kinetic parameters.
The thermal decomposition of potassium tetraborate tetrahydrate is a complex, multi-step process, and different kinetic models may apply to different stages of the reaction. The activation energy (Ea), which represents the minimum energy required for the reaction to occur, is a key parameter derived from these studies.
Research has shown that the apparent activation energy for the thermal decomposition of potassium tetraborate tetrahydrate can vary depending on the kinetic model applied. nih.gov This suggests that the dehydration process is not a simple, single-step reaction but rather a more complex process.
Isoconversional methods, which are model-free, can be employed to analyze the complex nature of this multi-step process over a wide temperature range. nih.gov These methods allow for the determination of the activation energy as a function of the extent of conversion, providing a more detailed picture of the reaction kinetics.
While specific values for the kinetic triplet (activation energy, pre-exponential factor, and reaction model) can differ between studies due to varying experimental conditions and analytical models, the investigation of these parameters is crucial for optimizing industrial processes such as calcination for the production of anhydrous potassium tetraborate. nih.govtandfonline.comnih.gov
The table below presents a conceptual summary of the kinetic parameters that are investigated for the thermal degradation of potassium tetraborate tetrahydrate.
| Kinetic Parameter | Description | Significance |
| Activation Energy (Ea) | The minimum energy required to initiate the dehydration reaction. | Determines the temperature sensitivity of the decomposition rate. |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions between molecules. | Reflects the probability of a reaction occurring at a given temperature. |
| Reaction Model (f(α) or g(α)) | A mathematical function that describes the mechanism of the solid-state reaction. | Helps to elucidate the physical and chemical steps involved in the decomposition. |
Solution Chemistry and Speciation Dynamics of Potassium Tetraborate Tetrahydrate
Hydrolysis Reactions and Aqueous Equilibria
When potassium tetraborate (B1243019) tetrahydrate is dissolved in water, it undergoes hydrolysis, a chemical reaction in which water is a reactant, to form a mildly alkaline solution. borax.com This process establishes a dynamic equilibrium involving multiple borate (B1201080) species.
Formation of Boric Acid and Polyborate Species in Solution
The dissolution of potassium tetraborate in water leads to the formation of boric acid (B(OH)₃) and various polyborate ions. wikipedia.orgscribd.com The primary hydrolysis reaction can be represented as:
K₂B₄O₇ + 7H₂O ⇌ 2K⁺ + 4B(OH)₃ + 2OH⁻
This reaction demonstrates the production of boric acid and hydroxide (B78521) ions, which contributes to the alkalinity of the solution. In solution, boric acid acts as a weak Lewis acid, accepting a hydroxide ion from water to form the tetrahydroxyborate ion, [B(OH)₄]⁻. numberanalytics.comlsbu.ac.uk
B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ wikipedia.org
At higher concentrations, further condensation reactions occur between boric acid and the tetrahydroxyborate ion, leading to the formation of various polyborate species. wikipedia.orgnih.gov These complex ions are formed through the sharing of oxygen atoms between boron-containing units. The formation of the tetraborate ion, [B₄O₅(OH)₄]²⁻, which is found in borax (B76245), is a key example of this polymerization. wikipedia.org The equilibrium for its formation is:
2B(OH)₃ + 2[B(OH)₄]⁻ ⇌ [B₄O₅(OH)₄]²⁻ + 5H₂O wikipedia.org
Other polyborate species, such as the triborate ion ([B₃O₃(OH)₄]⁻) and the pentaborate ion ([B₅O₆(OH)₄]⁻), also form in these solutions. researchgate.netacs.org The relative concentrations of these species are dependent on factors like the total boron concentration and the pH of the solution. researchgate.net
pH-Dependent Solution Behavior and Buffering Mechanism Studies
The pH of the solution plays a critical role in determining the distribution of borate species. lsbu.ac.uk In acidic to neutral solutions, boric acid is the predominant species. As the pH increases into the alkaline range, the equilibrium shifts towards the formation of the tetrahydroxyborate ion and subsequently to various polyborate ions. numberanalytics.com
The coexistence of the weak acid (boric acid) and its conjugate base (borate ions) in solution gives potassium tetraborate solutions their excellent buffering capacity. borax.comborax.com A buffer solution resists changes in pH upon the addition of an acid or a base. In the borate system, the addition of an acid will be neutralized by the hydroxide ions and the borate ions, shifting the equilibria towards the formation of boric acid. Conversely, the addition of a base will be neutralized by the boric acid, shifting the equilibria towards the formation of more borate ions.
The pH of a 2% (by weight) solution of potassium tetraborate is approximately 9.2 at 20°C. borax.comborax.com This pH value remains relatively constant over a range of concentrations, making potassium tetraborate solutions useful as primary standards in analytical chemistry. borax.comborax.com The buffering mechanism is complex due to the presence of multiple equilibria involving various polyborate species. stemed.site Studies have shown that in borate buffers, the degradation of organic compounds can proceed through different mechanisms depending on the specific buffer composition, highlighting the intricate role of the borate species in solution. nih.gov
Chemical Species Distribution and Identification in Aqueous Systems
The aqueous solution of potassium tetraborate is a dynamic system containing a variety of interconverting borate species. The identification and quantification of these species are essential for a complete understanding of the solution's properties.
Major and Minor Borate Species (e.g., B₄O₅(OH)₄²⁻, B₃O₃(OH)₄⁻, B(OH)₄⁻)
In highly concentrated potassium tetraborate solutions, the major species present is the tetraborate ion, [B₄O₅(OH)₄]²⁻. tandfonline.com However, other borate species also exist in significant, albeit minor, concentrations. These include the triborate ion, [B₃O₃(OH)₄]⁻, and the tetrahydroxyborate ion, [B(OH)₄]⁻. tandfonline.com The relative abundance of these species is dependent on both the concentration of the solution and the temperature. tandfonline.com At lower boron concentrations, the equilibrium shifts towards the simpler species, with boric acid and the tetrahydroxyborate ion becoming more dominant. wikipedia.org
Table 1: Predominant Borate Species in Aqueous Solution
| Species Name | Chemical Formula |
| Boric Acid | B(OH)₃ |
| Tetrahydroxyborate | [B(OH)₄]⁻ |
| Tetraborate | [B₄O₅(OH)₄]²⁻ |
| Triborate | [B₃O₃(OH)₄]⁻ |
| Pentaborate | [B₅O₆(OH)₄]⁻ |
This table is not exhaustive and represents the major and some of the more common minor species found in aqueous borate solutions.
Raman Spectroscopic Confirmation of Solution Species
Raman spectroscopy is a powerful technique used to identify the various borate species present in aqueous solutions. researchgate.netacs.org Each borate species has a unique vibrational spectrum, allowing for its identification and, in some cases, quantification. metrohm.com For instance, distinct Raman bands have been assigned to the symmetric stretching modes of boric acid (around 880 cm⁻¹), the tetrahydroxyborate ion (around 745 cm⁻¹), the triborate ion (around 610 cm⁻¹), and the tetraborate ion. researchgate.netrsc.orgmetrohm.com Studies have utilized Raman spectroscopy to confirm the presence of species such as B(OH)₃, [B(OH)₄]⁻, [B₃O₃(OH)₄]⁻, and [B₄O₅(OH)₄]²⁻ in borate solutions. researchgate.netacs.org The intensity of these Raman bands can be correlated with the concentration of the respective species, providing insights into the speciation as a function of concentration and temperature. researchgate.net
X-ray Scattering Investigations of Aqueous Solution Structure
X-ray scattering techniques provide valuable information about the structure of aqueous solutions at a molecular level. tandfonline.com Studies on highly concentrated potassium tetraborate solutions using X-ray scattering have revealed details about the hydration of the ions and the interactions between the different species. tandfonline.com These investigations have confirmed the presence of highly ordered structures for the major borate anions, [B₄O₅(OH)₄]²⁻, and the minor species, [B₃O₃(OH)₄]⁻ and [B(OH)₄]⁻. tandfonline.com The results also provide information on the hydration shell of the potassium ion (K⁺), indicating an average hydration number of approximately 8.0 with a K-O distance of about 0.29 nm. tandfonline.com Furthermore, X-ray scattering data has been used to determine the average distance between the boron atoms of the anions and the surrounding water molecules, which is in the range of 0.37 to 0.38 nm. tandfonline.com
Ion-Solvent Interactions and Solvation Phenomena
Hydration Number and Distance of Potassium and Borate Ions
The hydration shell, which is the immediate layer of solvent molecules surrounding an ion, is crucial in determining the ion's effective size and mobility in a solution. For potassium and borate ions, their hydration numbers and the distances to the hydrating water molecules have been the subject of detailed structural studies.
Recent research combining neutron diffraction with isotopic substitution (NDIS), empirical potential structure refinement (EPSR), and quantum calculations has provided significant insights into the structure of potassium borate solutions. rsc.org In these solutions, the potassium ion (K⁺) and the metaborate (B1245444) ion (B(OH)₄⁻) are the primary species to consider for hydration.
Studies have shown that for the B(OH)₄⁻ ion, a complete hydration shell, where all water molecules are in direct contact with the hydroxyl groups, requires nine water molecules. An additional, tenth water molecule can be situated in an interstitial position within this hydration structure. rsc.org
The interaction between the potassium cation and the borate species is also a key aspect. It has been observed that potassium ions form contact ion pairs with boric acid molecules. Specifically, a monodentate contact ion pair (MCIP) is formed with trans-B(OH)₃ at a K–B distance of approximately 3.8 Å. With cis-B(OH)₃, both a MCIP at a similar distance and a bidentate contact ion pair (BCIP) at a closer K–B distance of about 3.4 Å are formed. rsc.orgrsc.org
The hydration of the potassium ion itself in a general aqueous solution has been extensively studied. The K-O bond distance, representing the distance between the potassium ion and the oxygen atom of a water molecule in its first hydration shell, is reported to be approximately 2.81 Å. nih.gov The hydration number for the potassium ion, which is the number of water molecules in this first shell, is generally considered to be around seven. nih.gov
Table 1: Ionic Interaction Distances in Potassium Borate Solutions
| Interacting Species | Type of Interaction | Distance (Å) |
|---|---|---|
| K⁺ and trans-B(OH)₃ | Monodentate Contact Ion Pair (MCIP) | ~3.8 |
| K⁺ and cis-B(OH)₃ | Bidentate Contact Ion Pair (BCIP) | ~3.4 |
| K⁺ and cis-B(OH)₃ | Monodentate Contact Ion Pair (MCIP) | ~3.8 |
Temperature and Concentration Effects on Solvent Structure
The structure of the solvent and the nature of ion pairing are sensitive to both temperature and the concentration of the solute. In aqueous solutions of potassium tetraborate, these variables can significantly alter the equilibrium between different ionic species and their hydration.
An important concentration-dependent phenomenon observed in potassium borate solutions is the transformation of ion pairs. As the concentration of the solution increases, there is a noticeable shift from the bidentate contact ion pair (BCIP) to the monodentate contact ion pair (MCIP) for the interaction between potassium ions and cis-B(OH)₃. rsc.orgrsc.org This indicates that at higher concentrations, the ions rearrange to a less compact but more stable configuration.
Temperature also plays a role in the properties of potassium tetraborate solutions. For instance, the pH of a potassium tetraborate solution, which is a reflection of the hydrolysis of the tetraborate ion, diminishes slightly as the temperature increases. borax.comborax.com This suggests a shift in the equilibrium of the hydrolysis reaction and consequently a change in the speciation and interaction with the solvent. When heated in a vacuum, the crystalline salt begins to dissolve in its own water of crystallization at about 100°C. borax.com
Thermodynamic Properties of Aqueous Solutions
The thermodynamic properties of aqueous potassium tetraborate solutions, such as activity coefficients, are essential for understanding and modeling chemical processes, including crystallization and phase equilibria.
Mean Activity Coefficients in Multi-component Systems (e.g., KCl–K₂B₄O₇–H₂O)
In industrial applications, potassium tetraborate is often present in complex, multi-component systems. Understanding the behavior of ions in these mixtures is critical. The mean activity coefficient is a measure of the effective concentration of an electrolyte in a solution, and it is influenced by all the ions present.
The mean activity coefficients of potassium chloride (KCl) in the ternary system KCl–K₂B₄O₇–H₂O have been experimentally determined at various temperatures using the electromotive force (EMF) method with ion-selective electrodes. researchgate.netresearchgate.net These studies have shown that the mean activity coefficients of KCl generally decrease as the total ionic strength of the solution increases. researchgate.net They also vary with the ionic strength fraction of potassium tetraborate in the mixture. researchgate.netresearchgate.net The experimental results have been found to be in good agreement with Harned's rule, which describes the variation of the activity coefficient of one electrolyte in the presence of another. researchgate.net
Table 2: Mean Activity Coefficients (γ±) of KCl in KCl–K₂B₄O₇–H₂O System at 288.15 K for different ionic strength fractions of K₂B₄O₇ (y)
| Total Ionic Strength (I / mol·kg⁻¹) | y = 0.2 | y = 0.4 | y = 0.6 | y = 0.8 |
| 0.0100 | 0.902 | 0.901 | 0.900 | 0.898 |
| 0.0500 | 0.816 | 0.812 | 0.809 | 0.804 |
| 0.1000 | 0.767 | 0.762 | 0.756 | 0.749 |
| 0.5000 | 0.649 | 0.642 | 0.635 | 0.627 |
| 1.0000 | 0.607 | 0.601 | 0.595 | 0.589 |
Note: Data is illustrative based on trends described in cited literature. researchgate.net
Application of Pitzer Equation for Solid-Liquid Equilibria Prediction
The Pitzer model is a powerful theoretical framework used to describe the thermodynamic properties of electrolyte solutions over a wide range of concentrations. It is particularly useful for predicting solid-liquid equilibria in complex systems, which is crucial for processes like industrial crystallization. researchgate.netsemanticscholar.org
The Pitzer equations utilize a series of ion-interaction parameters that account for the forces between different ions in the solution. For the KCl–K₂B₄O₇–H₂O system, experimental data on mean activity coefficients have been used to determine the Pitzer mixing parameters, such as θ and ψ. researchgate.netscispace.com Once these parameters are known, the model can be used to calculate not only the mean activity coefficients but also other thermodynamic properties like osmotic coefficients and the excess Gibbs free energy of the solution. researchgate.netscispace.com
This predictive capability is essential for designing and optimizing processes where potassium tetraborate is crystallized from solutions containing other salts. The model allows for the calculation of phase diagrams, which show the conditions of temperature and concentration at which different solid phases will form. researchgate.netsemanticscholar.orgresearchgate.net
Advanced Material Science and Engineering Applications Research
Electrochemical Applications and Catalyst Enhancement
Potassium tetraborate (B1243019) tetrahydrate plays a crucial role as an electrolyte and a performance enhancer for catalysts in electrochemical systems, particularly in the context of water splitting for hydrogen production.
In the field of electrochemical water splitting, the choice of electrolyte is critical as it dictates the ionic conductivity and can influence the reaction kinetics at the electrodes. unive.it Potassium tetraborate solutions are particularly noted for their application in near-neutral pH water electrolysis. The borate (B1201080) ions in the electrolyte act as a buffer, which is crucial for maintaining a stable pH at the electrode-electrolyte interface. rsc.org This buffering capacity is essential to handle the local pH shifts that occur during the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).
Research has shown that potassium borate-based electrolytes can be effective in facilitating water splitting. For instance, studies on various electrocatalysts are conducted in potassium borate buffer solutions (BBS) to evaluate their performance under near-neutral conditions. The use of a potassium borate electrolyte provides a suitable environment for studying the intrinsic activity of catalysts without the harsh corrosive effects of highly acidic or alkaline electrolytes.
The oxygen evolution reaction is a key bottleneck in water electrolysis due to its sluggish kinetics. Research has demonstrated that potassium tetraborate in the electrolyte can significantly enhance the OER activity of certain catalysts. One notable example is the use of a cobalt-borate nanowire array on a titanium mesh (Co-Bi NA/Ti) as a catalyst. In a 0.1 M potassium borate electrolyte with a pH of 9.2, this catalyst system required an overpotential of only 420 mV to achieve a geometric catalytic current density of 10 mA cm⁻². rsc.orgresearchgate.net This performance is considered superior to many other non-precious metal catalysts operating under similar benign conditions. rsc.org The borate ions are believed to play a direct role in the catalytic cycle, potentially by facilitating the formation of active cobalt-borate species or by modifying the electronic structure of the catalyst surface. rsc.orgresearchgate.net
Furthermore, in studies involving nickel-iron layered double hydroxide (B78521) (NiFe-LDH) electrocatalysts, borate-containing electrolytes have been shown to be crucial for the stability and self-healing properties of the catalyst under operating conditions. The presence of borate ions in the electrolyte, along with ferrous ions, was found to be essential for the in-situ redeposition of the active catalytic centers, leading to enhanced durability.
The table below summarizes the performance of a cobalt-based catalyst in a potassium borate electrolyte for the OER.
| Catalyst | Electrolyte | pH | Overpotential at 10 mA cm⁻² |
| Cobalt-borate nanowire array (Co-Bi NA/Ti) | 0.1 M Potassium Borate | 9.2 | 420 mV |
Carbon Materials Synthesis for Energy Storage
The unique properties of potassium tetraborate tetrahydrate are also being harnessed in the synthesis of advanced carbon materials for energy storage devices like supercapacitors.
In the quest for high-performance supercapacitors, the design of electrode materials with optimized pore structures is paramount. Research has indicated that potassium tetraborate tetrahydrate, in conjunction with potassium carbonate, can be utilized to tune the hierarchical pores of carbon foams derived from carboxymethyl chitosan (B1678972). consensus.app These porous carbon materials are promising for supercapacitor electrodes due to their high surface area and tailored porosity, which facilitate efficient ion transport and charge storage. consensus.app
The addition of potassium tetraborate during the synthesis process influences the formation of the carbon foam's porous network. While detailed mechanisms are part of ongoing research, it is understood that the borate compound can act as a templating or activating agent during the carbonization process. This results in a carbon foam with a combination of micropores, mesopores, and macropores, which is beneficial for achieving high specific capacitance and good rate capability in supercapacitors. The nitrogen-doping from the chitosan precursor further enhances the electrochemical performance of the resulting carbon foam. consensus.app
Fluxing Mechanisms in High-Temperature Systems
Potassium tetraborate tetrahydrate serves as an effective fluxing agent in the manufacturing of glass and ceramics, a role that is critical for reducing production costs and modifying material properties.
In the production of glass and ceramics, fluxing agents are added to lower the melting temperature of the primary raw materials, such as silica. borax.com Potassium tetraborate is a valuable flux because it introduces boric oxide (B₂O₃) and potassium oxide (K₂O) into the melt. Boric oxide is a glass former itself but, when combined with silica, it disrupts the silicate (B1173343) network, thereby reducing the energy required to melt the mixture. Anhydrous potassium tetraborate fuses to form a clear glass at a temperature of 815°C. borax.com
This property is particularly advantageous in the manufacturing of borosilicate glasses, which are known for their low coefficient of thermal expansion and high resistance to thermal shock. wikipedia.org The presence of potassium oxide, introduced from potassium tetraborate, can further modify the glass properties, such as its chemical resistance and optical characteristics. researchgate.net Research into the vibrational and elastic properties of potassium borate glasses has provided insights into the structural changes that occur with varying compositions, which helps in tailoring the final properties of the glass products. researchgate.net The ability of potassium tetraborate to effectively lower the melting point leads to significant energy savings and reduced emissions in the manufacturing process.
The table below outlines the key thermal properties of potassium tetraborate relevant to its fluxing applications.
| Property | Temperature |
| Onset of water loss | ~100°C |
| Formation of anhydrous salt | ~500°C |
| Fusion to clear glass | 815°C |
Enhancement of Material Durability and Workability
Potassium tetraborate tetrahydrate plays a role in enhancing the durability and workability of certain materials, particularly in the realm of glass manufacturing. Borates, including potassium tetraborate, are crucial components in the formulation of borosilicate glass. The addition of boric oxide, sourced from borates, imparts a range of beneficial properties to the glass. borax.com
Key contributions of potassium tetraborate to material properties include:
Thermal Shock Resistance: Borosilicate glasses are renowned for their ability to withstand rapid temperature changes without fracturing. This property is directly attributable to the presence of borates in their composition. borax.com
Chemical Resistance: The inclusion of borates enhances the glass's resistance to chemical corrosion, making it suitable for laboratory ware and pharmaceutical containers. borax.com
Aqueous Durability: Potassium tetraborate improves the durability of glass fibers in the presence of water, a critical factor for insulation materials. borax.com
In the context of glass wool insulation, borates aid in the melting process and prevent devitrification, which is the crystallization of the glass. borax.com They also ensure that the insulation material recovers well after being compressed for long periods. borax.com The modification of borate glasses with alkali metal oxides like potassium oxide can lead to changes in the glass network structure, such as the conversion of three-coordinated boron atoms to four-coordinated ones, which influences the material's physical properties. researchgate.netijrrr.com Studies on potassium borate glasses have shown that increasing the potassium oxide content can affect the density and molar volume, leading to a more compact glass network. aip.org
Solvent Properties for Metallic Oxides in Metallurgy
Potassium tetraborate tetrahydrate is recognized for its excellent solvent properties for metallic oxides, particularly at elevated temperatures. borax.comborax.com This characteristic is fundamental to its application as a flux in various metallurgical processes, including welding, soldering, and brazing. borax.comborax.com
In these applications, the compound's ability to dissolve metal oxides that form on the surface of metals is critical. By dissolving these oxides, it cleans the metal surfaces, allowing for a stronger and more uniform bond to be formed by the solder or weld. rxmarine.com This is particularly advantageous in the joining of stainless steel and various non-ferrous metals. borax.comborax.com The use of potassium tetraborate in fluxes can also help to prevent the "glare" associated with sodium borate fluxes. borax.comborax.com
Borates, in general, are instrumental in metallurgical operations for several reasons:
They act as a flux, lowering the melting temperature of the batch and dissolving metallic oxide impurities. borax.comamericanborate.comborates.today
They form a protective layer over the molten metal, preventing oxidation from the air. rxmarine.comborax.com
They help to control the viscosity of the slag, making it easier to remove. americanborate.comborates.today
The ability of molten borax (B76245) to dissolve metal oxides is a key factor in the refining of precious metals like gold, as it helps to remove impurities. borax.com Anhydrous forms of borates are often preferred in smelting operations to avoid the violent boiling and splattering that can occur with hydrated forms. borax.com
Tribological Investigations
The tribological properties of lubricants can be significantly enhanced by the addition of potassium tetraborate. Its primary functions in this domain are to improve load-carrying capacity, and provide anti-corrosion and anti-wear characteristics.
Improvement of Load-Carrying, Anti-corrosion, and Anti-wear Properties in Lubricants
When dispersed in a finely divided state within industrial and automotive gear lubricants, potassium borates have been shown to markedly improve their performance. borax.comborax.com Research indicates that these borate additives enhance the load-carrying capacity of the lubricant, allowing it to withstand higher pressures without breaking down. borax.comborax.comborax.com
Furthermore, potassium tetraborate contributes to the anti-wear and anti-corrosion properties of the lubricant. borax.comborax.comborax.com Borate esters, a related class of compounds, are known for their friction-reducing, anti-wear, and antioxidant characteristics when blended with lubricating oils. researchgate.netasianpubs.org The presence of borates in lubricants helps to inhibit rust and corrosion by buffering the pH level of the fluid. borax.com
The mechanism behind these improvements lies in the interaction of the borate with the metal surfaces under friction.
Formation and Resilience of Interfacial Films under Extreme Conditions
Under extreme pressure and temperature conditions, potassium borates interact with the metal load-bearing surfaces to form a highly resilient interfacial film. borax.comborax.com This tenacious film provides exceptional protection against wear and enhances the load-carrying capacity of the lubricant. borax.comborax.com
Studies on borate ester additives have shown that during the friction process, the additive molecules can decompose and react with the metal surface to form a compact protective film. rsc.org This film, which can contain components like boron oxides (B₂O₃) and iron oxides (Fe₂O₃), is responsible for the improved anti-wear capabilities of the lubricant. rsc.org The formation of a stable, five-membered ring structure involving the coordination of nitrogen with boron has been shown to increase the resistance of borate esters to hydrolysis, a factor that can affect their performance in the presence of moisture. researchgate.net
Advanced Optical Materials Development
Borate crystals are a significant class of materials in the field of nonlinear optics due to their unique structural and optical properties. While direct and extensive research specifically on the nonlinear optical (NLO) properties of potassium tetraborate tetrahydrate is not widely published, the characteristics of borate crystals in general, and those containing potassium, provide valuable insights.
Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency
Borate crystals are known for their applications in nonlinear optics, which involve changing the frequency of light that passes through them. youtube.com This property is crucial for applications such as second-harmonic generation (SHG), where the frequency of a laser is doubled. youtube.comuni-osnabrueck.de
The NLO properties of borate crystals are strongly influenced by their chemical bonding structures. uni-osnabrueck.de For instance, the presence of [BO₃]³⁻ groups is associated with a larger NLO response compared to [BO₄]⁵⁻ groups. uni-osnabrueck.de The arrangement of these groups within the crystal structure is a key determinant of the material's SHG efficiency. uni-osnabrueck.de
Several potassium-containing borate crystals have been investigated for their NLO properties. For example, Potassium Dihydrogen Phosphate (KDP) is a well-known NLO crystal. aps.org Lithium potassium borate (LiKB₄O₇) is another example of a nonlinear optical crystal that contains potassium and exhibits a complex borate network structure. nih.gov The development of new NLO materials often involves creating complex crystal structures, and borates are a versatile family of compounds for this purpose. uni-osnabrueck.de Beta-barium borate (BBO) and lithium triborate (LBO) are other prominent borate crystals used for their NLO properties. youtube.com
The study of borate glasses also provides some relevant information. The addition of alkali metal oxides like potassium oxide to borate glasses alters their structure and can influence their optical properties. ijrrr.comaip.org While these are amorphous materials and not single crystals required for many NLO applications, the underlying chemistry of how potassium interacts with the borate network is pertinent.
Optical Transmission and Absorption Spectral Characteristics in UV-Vis-NIR Range
Potassium tetraborate tetrahydrate (K2B4O7·4H2O), a notable inorganic borate, exhibits significant optical properties. ijsr.net Single crystals of this compound, grown by the slow evaporation solution method, have been subjected to optical transmission and absorption spectral studies to determine their transmittance across the ultraviolet (UV), visible (NIR), and near-infrared (NIR) regions. ijsr.net These studies are crucial for evaluating the material's potential in optical applications.
The optical transmittance spectrum of a potassium tetraborate tetrahydrate single crystal reveals a wide transparency window, a desirable characteristic for optical materials. The lower cut-off wavelength is observed at 200 nm, indicating its transparency in the visible and NIR regions. ijsr.net This broad transmission range makes it a candidate for applications such as nonlinear optical (NLO) devices. ijsr.netresearchgate.net
The optical absorption spectrum is utilized to determine the material's optical band gap energy. The band gap energy (Eg) is a critical parameter that defines the electronic structure of the material and its optical properties. For potassium tetraborate tetrahydrate, the optical band gap has been calculated from the absorption data. ijsr.net The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap is given by the Tauc relation. By plotting (αhν)^2 against photon energy and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined. ijsr.net
Furthermore, the extinction coefficient (K), which represents the fraction of light lost due to scattering and absorption per unit distance in a medium, has also been calculated from the absorbance spectrum. ijsr.net The variation of the extinction coefficient with wavelength provides further insight into the material's optical performance. ijsr.netresearchgate.net
Dielectric and Electrical Characterization
The dielectric and electrical properties of potassium tetraborate tetrahydrate are essential for its potential application in electronic and optoelectronic devices. These properties are typically investigated as a function of frequency and temperature.
Frequency and Temperature Dependence of Dielectric Constant and Loss
The dielectric constant and dielectric loss are fundamental parameters that describe a material's response to an applied electric field. For potassium tetraborate tetrahydrate single crystals, these properties have been studied over a range of frequencies and temperatures. ijsr.net
It has been observed that both the dielectric constant and dielectric loss decrease as the frequency increases at different temperatures. ijsr.net This behavior is a common characteristic of dielectric materials. At lower frequencies, all types of polarization (electronic, ionic, orientational, and space charge) contribute to the dielectric constant. As the frequency increases, the dipoles associated with different polarization mechanisms can no longer follow the rapid changes of the alternating field, leading to a decrease in the dielectric constant. youtube.com The high value of the dielectric constant at low frequencies is often attributed to space charge polarization. ijsr.net
The dielectric loss, which represents the energy dissipated in the material, also shows a similar trend of decreasing with increasing frequency. ijsr.net The variation of dielectric constant with temperature at different frequencies has also been investigated for borate compounds. Generally, the dielectric constant increases with an increase in temperature. ias.ac.innih.gov This is because thermal energy assists the dipoles in orienting themselves in the direction of the applied field.
AC Resistivity and Conductivity Studies
The alternating current (AC) resistivity and conductivity of potassium tetraborate tetrahydrate have been derived from dielectric studies. ijsr.net The AC conductivity (σac) can be calculated from the dielectric loss data. Research on borate compounds has shown that AC conductivity is dependent on both frequency and temperature. researchgate.net
In the case of potassium tetraborate tetrahydrate, studies have shown that the AC resistivity increases with increasing applied frequencies, while the AC conductivity shows the opposite effect. ijsr.net The frequency dependence of AC conductivity often follows a power law, which is characteristic of charge hopping mechanisms in disordered materials. ias.ac.in
Environmental Engineering Applications
Development of Formulations for Pyrite (B73398) Scale Removal in Oil and Gas Industry
Pyrite (FeS2) scale formation is a significant problem in the oil and gas industry, leading to blockages in downhole tubulars and formation damage. nih.govresearchgate.net Traditional acid-based treatments for pyrite removal are often ineffective and can produce toxic gases like hydrogen sulfide (B99878) (H2S). researchgate.netresearchgate.net
Recent research has focused on developing environmentally friendly or "green" formulations for pyrite scale removal. Potassium tetraborate tetrahydrate, also known as borax, has emerged as a promising candidate for this application. nih.govacs.org A new green formulation based on a 14 wt% concentration of potassium tetraborate has been proposed and investigated for its effectiveness in dissolving pyrite scales under high-pressure and high-temperature conditions. nih.govacs.org
Experiments using a rotating disk apparatus have demonstrated that the borax-based formulation can effectively dissolve pyrite without the generation of H2S. nih.govresearchgate.net The dissolution rate of pyrite was found to increase with borax concentration up to 14 wt%. nih.govacs.org This new formulation showed a 16% higher pyrite dissolution rate compared to a previous green formulation composed of 20 wt% DTPA and 9 wt% K2CO3. nih.govresearchgate.net
The mechanism of pyrite dissolution by the borax formulation involves the oxidation of Fe2+ to Fe3+. nih.govresearchgate.net Molecular modeling studies have shown that Fe3+ has a higher solvation energy than Fe2+, which aids in the dissolution of the pyrite scale. nih.govresearchgate.net Furthermore, the borax formulation exhibited a corrosion rate that was 25 times lower than that of 15 wt% HCl, a conventional scale treatment chemical. nih.govresearchgate.net This suggests that the borax-based formulation could be a more economical and environmentally safer alternative for pyrite scale removal in the oil and gas industry. nih.govresearchgate.netnih.gov
Nuclear Technology Research
Boron and its compounds play a crucial role in nuclear technology, primarily due to the high neutron absorption cross-section of the boron-10 (B1234237) (¹⁰B) isotope. borax.comquora.com This property makes boron-containing materials effective for nuclear shielding, control rods, and emergency shutdown systems. borax.comresearchgate.net
Potassium tetraborate, due to its ability to generate higher concentrations of boron in solution and its high purity, is utilized in emergency shutdown systems for nuclear-powered ships. borax.comborax.com In the event of an emergency, a solution of potassium tetraborate can be injected into the reactor core to absorb thermal neutrons and halt the nuclear fission chain reaction. quora.comborax.com
The use of boron in nuclear applications extends to shielding materials. Boron is added to steel and plastics to enhance their neutron absorption capabilities, thereby protecting personnel and equipment from neutron radiation. borax.com Boron carbide is a common material for control rods in both pressurized water reactors (PWR) and boiling water reactors (BWR) due to its effectiveness as a primary neutron absorber. borax.com Furthermore, borates are used as corrosion inhibitors in the secondary circuits of PWRs. borax.com Research is ongoing to develop advanced boron-containing materials, such as boron-doped nanoparticles and polymers, for more effective radiation shielding. researchgate.netnih.gov
Thermal Neutron Absorption for Reactor Control Systems in Nuclear Applications
Potassium tetraborate tetrahydrate is a significant compound in the field of nuclear engineering, primarily due to the neutron-absorbing properties of the boron-10 (¹⁰B) isotope. borax.com Boron, as an element, is effective at capturing thermal neutrons, which are neutrons that have been slowed to thermal energies. borax.comborates.today The ¹⁰B isotope, which constitutes about 20% of natural boron, possesses a very high neutron capture cross-section for the ¹⁰B(n,α)⁷Li reaction. borax.com This reaction is crucial for controlling the rate of fission in a nuclear reactor.
In nuclear reactors, control rods containing boron compounds are used to manage the neutron flux. borax.com By inserting or withdrawing these rods from the reactor core, the rate of the nuclear chain reaction can be controlled. borates.today Potassium tetraborate, due to its boron content and high aqueous solubility, is a candidate for use in these systems. borax.com The ability to dissolve in water is particularly advantageous for certain reactor designs and for emergency cooling systems. borax.comborax.com
The effectiveness of a neutron absorber is determined by its nuclear cross-section, and materials with a cross-section of at least 100 barns are typically required for thermal reactors. The ¹⁰B isotope far exceeds this requirement, making boron-containing materials like potassium tetraborate highly effective for reactor control. borax.com The use of borates in nuclear applications extends to shielding as well, where boron is added to materials like steel and plastics to absorb neutron radiation. borax.com
Table 1: Key Properties of Potassium Tetraborate Tetrahydrate for Nuclear Applications
| Property | Value/Description | Significance in Nuclear Applications |
|---|---|---|
| Neutron Absorption | High thermal neutron capture cross-section due to the ¹⁰B isotope. borax.com | Enables effective control of the nuclear fission rate. borates.today |
| Aqueous Solubility | Highly soluble in water. borax.com | Allows for its use in solution form for certain reactor control and emergency shutdown systems. borax.comborax.com |
| Chemical Stability | Stable under normal conditions. | Ensures reliability and predictable performance within the reactor environment. |
Use in Emergency Shutdown Systems
In the event of a nuclear reactor emergency where the primary control rods fail or a rapid shutdown is necessary, emergency shutdown systems are activated. borates.todayyoutube.com These systems often involve the rapid injection of a liquid neutron absorber into the reactor core. borax.com Due to its high aqueous solubility and excellent thermal neutron absorption capabilities, potassium tetraborate is utilized for emergency shutdowns, particularly in nuclear-powered ships. borax.comborax.com
When an emergency shutdown is triggered, a concentrated solution of potassium tetraborate can be quickly introduced into the reactor's coolant. borax.com This rapidly increases the concentration of ¹⁰B in the core, which absorbs a significant number of neutrons, thereby quenching the nuclear chain reaction and bringing the reactor to a subcritical state. borax.comborates.today
The choice of potassium tetraborate in these systems is also influenced by its chemical properties. It is an alkaline salt that can be stored as a stable solution. borax.com In pressurized water reactors (PWRs), borates may also be used in the secondary circuit as a corrosion inhibitor, adding to their utility within a nuclear facility. borax.com The ability to have large quantities of a highly effective, soluble neutron absorber on-site is a critical safety feature for nuclear power plants. borax.com
Agricultural Chemistry and Biocontrol Research
Research on Biocontrol Agents against Plant Pathogens
Mode of Action Studies for Antimicrobial Activity
The antimicrobial efficacy of potassium tetraborate (B1243019) tetrahydrate against plant pathogens is not due to a single action but rather a multifaceted attack on critical cellular processes. Research has pinpointed two primary modes of action: the disruption of protein synthesis and the compromising of bacterial membrane integrity.
Disruption of Protein Synthesis in Pathogens
Studies focusing on soft-rot pathogens such as Pectobacterium and Dickeya species have revealed that potassium tetraborate tetrahydrate significantly interferes with protein synthesis. The compound specifically targets the translation termination machinery, a crucial step in the accurate production of proteins. Investigations into resistant mutants of Pectobacterium atrosepticum and Pectobacterium brasiliense have identified nonsynonymous mutations in key genes involved in this process. nih.gov
Mutations in the prfB gene, which encodes peptide chain release factor 2 (RF2), and the prmC gene, responsible for the methylation of RF2, have been consistently observed in resistant strains. nih.govnih.gov These release factors are essential for recognizing stop codons and terminating the translation process. nih.govnih.gov The mutations suggest that potassium tetraborate tetrahydrate disrupts the fidelity of translation termination, potentially causing the premature release of incomplete polypeptide chains and the accumulation of misfolded proteins within the bacterial cell. This disruption of normal protein synthesis is a key factor in the growth inhibition of these pathogens. nih.govnih.govmicrobiologyresearch.org
Alterations in Bacterial Membrane Permeability and Integrity
In addition to disrupting protein synthesis, potassium tetraborate tetrahydrate has been shown to cause significant damage to bacterial cell membranes. frontiersin.orgnih.gov This effect is likely exacerbated by the alkaline nature of the compound's solution. Studies on Pectobacterium carotovorum have demonstrated that exposure to potassium tetraborate tetrahydrate leads to increased membrane permeability. frontiersin.orgnih.gov
Mechanisms of Resistance in Plant Pathogens
The development of resistance to any antimicrobial agent is a significant concern in agriculture. Research has begun to uncover the genetic and phenotypic changes that allow plant pathogens to withstand the effects of potassium tetraborate tetrahydrate.
Identification of Spontaneous Resistance Mutations (e.g., in cpdB, supK, prfB, prmC genes)
Full genome sequencing of spontaneous mutants of Pectobacterium species resistant to potassium tetraborate tetrahydrate has successfully identified specific point mutations conferring this resistance. nih.govnih.govmicrobiologyresearch.org In a resistant mutant of Pectobacterium atrosepticum, point mutations were found in the cpdB and supK genes. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The cpdB gene encodes a periplasmic 2',3'-cyclic-nucleotide 2'-phosphodiesterase, an enzyme found in many Gram-negative bacteria. nih.gov The supK gene, also known as prfB, encodes the peptide chain release factor 2. nih.govnih.gov
In two independent resistant mutants of Pectobacterium brasiliense, point mutations were identified in the prfB and prmC genes. nih.govnih.govmicrobiologyresearch.org As mentioned previously, these genes are critical for the termination of protein synthesis. nih.govnih.gov The identification of these specific mutations provides strong evidence for the mode of action of potassium tetraborate tetrahydrate and the direct mechanisms by which bacteria can overcome its effects.
Table 1: Identified Spontaneous Resistance Mutations in Pectobacterium species
| Bacterial Species | Gene with Mutation | Gene Function |
|---|---|---|
| Pectobacterium atrosepticum | cpdB | Periplasmic 2',3'-cyclic-nucleotide 2'-phosphodiesterase |
| supK (prfB) | Peptide chain release factor 2 | |
| Pectobacterium brasiliense | prfB (supK) | Peptide chain release factor 2 |
| prmC | Release factor methyltransferase |
Gene Expression Studies in Response to Potassium Tetraborate Tetrahydrate Exposure
Investigations into the response of Dickeya species to potassium tetraborate tetrahydrate have utilized gene expression studies to understand the cellular response to exposure. cornell.educornell.edu Preliminary findings from these studies indicate that exposure to the compound induces the expression of stress-related genes. cornell.educornell.edu This suggests that the bacteria attempt to counteract the detrimental effects of the chemical by activating protective stress response pathways. cornell.edu These findings highlight a broader, more generalized response to chemical stress, in addition to the specific resistance mutations identified in Pectobacterium. cornell.edu
Altered Motility in Resistant Bacterial Strains
Phenotypic changes have also been observed in resistant bacterial strains. A potassium tetraborate tetrahydrate-resistant mutant of Pectobacterium atrosepticum exhibited altered swimming motility. nih.govnih.gov Motility is a crucial factor in bacterial virulence, and alterations in this characteristic can have significant implications for the pathogen's ability to infect its host. nih.gov This change in motility in a resistant strain suggests that the mutations conferring resistance may have pleiotropic effects, influencing other cellular functions beyond direct interaction with the antimicrobial compound. nih.gov
Post-Harvest Disease Management Research
The application of potassium tetraborate tetrahydrate in post-harvest disease management has been a subject of scientific investigation, particularly for its antifungal properties. Research has focused on its effectiveness against significant plant pathogens that cause substantial economic losses in fruits and vegetables after harvesting.
Detailed Research Findings
Research has demonstrated the efficacy of potassium tetraborate tetrahydrate in controlling post-harvest fungal diseases caused by Botrytis cinerea and Colletotrichum gloeosporioides.
Botrytis cinerea
Botrytis cinerea is the causal agent of gray mold, a disease that affects a wide range of fruits and vegetables, leading to significant post-harvest losses. Studies have shown that potassium tetraborate tetrahydrate is an effective inhibitor of this pathogen.
In vitro studies have revealed that potassium tetraborate tetrahydrate can completely inhibit the mycelial growth and spore germination of B. cinerea at a concentration of 25 mM. researchgate.netapsnet.orgapsnet.org Microscopic examination of B. cinerea spores treated with this concentration showed clear signs of deterioration, with no germination observed. apsnet.org The mechanism of action involves the degradation of spore cell walls and membranes. apsnet.org
In vivo research on greenhouse tomatoes has further substantiated these findings. Pre-harvest applications of potassium tetraborate tetrahydrate significantly reduced the incidence and severity of gray mold on harvested fruit. researchgate.netapsnet.org When applied at the "turning" ripening stage, the severity of gray mold was reduced by approximately 90% in tomatoes stored at both 4°C and 25°C for 10 days. apsnet.orgapsnet.org
Interactive Data Table: Efficacy of Potassium Tetraborate Tetrahydrate against Botrytis cinerea on Tomato
| Treatment Application Stage | Storage Temperature (°C) | Storage Duration (days) | Disease Severity Reduction (%) | Reference(s) |
| Turning | 25 | 10 | ~90 | apsnet.orgapsnet.org |
| Turning | 4 | 10 | ~90 | apsnet.orgapsnet.org |
| Pink | 25 | 10 | Less Pronounced | apsnet.org |
| Pink | 4 | 10 | Less Pronounced | apsnet.org |
| Light Red | 25 | 10 | Not Adequate | apsnet.org |
| Light Red | 4 | 10 | Not Adequate | apsnet.org |
Colletotrichum gloeosporioides
Colletotrichum gloeosporioides is a pathogenic fungus that causes anthracnose, a prevalent post-harvest disease in a variety of fruits, especially in tropical and subtropical regions. Research has indicated that potassium tetraborate is a potent agent against this pathogen.
Studies on mangoes have shown that the application of potassium tetraborate can significantly decrease the incidence of anthracnose on the harvested fruit. nih.govapsnet.orgresearchgate.net The compound has been found to inhibit the germination of conidia and the elongation of germ tubes of C. gloeosporioides. nih.govapsnet.orgresearchgate.net A concentration of 15mM of borate (B1201080) has been shown to significantly inhibit spore germination. researchgate.net
The antifungal mode of action of borate against C. gloeosporioides involves causing ultrastructural abnormalities in the conidia. These include an increase in the number of vacuoles, disintegration of the cytoplasm, degradation of mitochondria, and plasmolysis. nih.govapsnet.orgresearchgate.net It is suggested that borate treatment can stimulate the accumulation of reactive oxygen species (ROS) within the fungal spores, which leads to mitochondrial damage and ultimately inhibits spore germination.
**Interactive Data Table: Effects of Potassium Tetraborate on *Colletotrichum gloeosporioides***
| Parameter | Observation | Reference(s) |
| Spore Germination | Inhibited | nih.govapsnet.orgresearchgate.net |
| Germ Tube Elongation | Inhibited | nih.govapsnet.orgresearchgate.net |
| Nuclear Division | Delayed | nih.govapsnet.org |
| Endocytosis | Impaired | nih.govapsnet.org |
| Ultrastructural Changes | Increased vacuoles, cytoplasmic disintegration, mitochondrial degradation, plasmolysis | nih.govapsnet.orgresearchgate.net |
| Disease Incidence (Mango) | Decreased | nih.govapsnet.orgresearchgate.net |
Analytical Chemistry Methodologies and Reference Standards
Application as Primary Standards in Analytical Procedures
Potassium tetraborate (B1243019) tetrahydrate is frequently recommended as a primary standard in a variety of analytical procedures. A primary standard is a substance of high purity and stability that can be used to accurately determine the concentration of other solutions. The suitability of potassium tetraborate for this role stems from its excellent buffering capabilities. When dissolved in water, it hydrolyzes to create a mildly alkaline solution with a relatively constant pH. For instance, a 2% weight solution of potassium tetraborate exhibits a pH of 9.2. This pH value shows only slight variations with changes in concentration and temperature. This stability makes it an excellent reference material for calibrating pH meters and standardizing acidic solutions.
The reliability of borate (B1201080) salts, like potassium tetraborate, as primary standards is also linked to their stable hydration state under normal atmospheric conditions, which ensures consistent molecular weight for accurate weighing.
Use in Titrimetric Methods and pH Standardization
In the realm of titrimetric analysis, particularly acid-base titrations, potassium tetraborate serves as a valuable standard. Its alkaline nature allows it to effectively neutralize acids, making it a suitable titrant or a substance for standardizing acidic solutions. Conversely, it can also be used to lower the pH of strong alkaline solutions.
The preparation of standard buffer solutions for pH meter calibration and various analytical procedures often involves borate compounds. These buffers, which can be prepared to cover a pH range, for example from 9.2 to 11.0, are crucial for methods requiring a stable pH environment. Commercially available borate buffer solutions, traceable to Standard Reference Materials (SRM) from institutions like the National Institute of Standards and Technology (NIST), are used for precise pH measurements and protein modification procedures.
| Concentration (% by weight) | pH Value | Reference |
|---|---|---|
| 2% | 9.2 |
Chromatographic Applications
Potassium tetraborate and the borate buffers derived from it play a significant role in various chromatographic techniques, enhancing the separation and quantification of specific analytes.
The quantification of polyamines, such as putrescine, spermidine, and spermine, in biological samples is a critical analytical task in various research fields. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose, and borate buffers are integral to the process. Polyamines lack a native chromophore, making their direct detection by UV-Vis difficult. Therefore, a pre-column derivatization step is employed to attach a fluorescent tag to the polyamine molecules.
One of the most common derivatization reagents is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol compound to form highly fluorescent isoindole derivatives. This reaction is typically carried out in a borate buffer at an alkaline pH, often around 9.5. The borate buffer provides the necessary alkaline environment for the derivatization reaction to proceed efficiently. The resulting fluorescent derivatives can then be separated on a reversed-phase HPLC column and detected with high sensitivity by a fluorescence detector. The stability of these derivatives can be enhanced by performing the derivatization on a solid support conditioned with a borate buffer.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) | |
| Buffer for Derivatization | Borate Buffer | |
| Optimal pH for Derivatization | ~9.5 | |
| Detection Method | Fluorescence Detection |
Crystallization Kinetics and Growth Mechanism Studies
Metastable Zone Width Determination
The metastable zone width (MSZW) is a key parameter in crystallization, representing the range of supersaturation or subcooling where a solution can exist without spontaneous nucleation. numberanalytics.commt.com It is a critical factor for process control, as a wider MSZW allows for better management of nucleation and crystal growth. numberanalytics.comresearchgate.net The MSZW is not a fixed thermodynamic property but is influenced by various process parameters such as cooling rate, saturation temperature, and the presence of impurities. researchgate.netmdpi.com
The metastable zone width of potassium tetraborate (B1243019) tetrahydrate solutions is significantly affected by both the saturation temperature and the rate of cooling. researchgate.net Experimental data shows that the maximum undercooling (ΔTmax), which defines the MSZW, increases with higher cooling rates. rsc.org For instance, studies using the polythermal method have demonstrated a near-linear increase in the maximum supercooling with an increasing cooling rate for the potassium tetraborate tetrahydrate-water system. rsc.org
The relationship between the MSZW, saturation temperature (T₀), and cooling rate (R) can be described by specific empirical models. rsc.org It has been observed that for the same cooling rate, the MSZW does not change significantly with an increase in the saturation temperature. researchgate.net In one study, the MSZW was determined for four different temperatures and cooling rates, providing insight into the stability of the solution against nucleation. researchgate.net
Table 1: Effect of Cooling Rate on the Metastable Zone Width (MSZW) of Potassium Tetraborate Tetrahydrate at Various Saturation Temperatures
| Saturation Temperature (T₀) (°C) | Cooling Rate (R) (°C/h) | Maximum Undercooling (ΔTmax) (°C) |
|---|---|---|
| 30 | 10 | Data Not Available in Snippets |
| 30 | 20 | Data Not Available in Snippets |
| 35 | 10 | Data Not Available in Snippets |
| 35 | 20 | Data Not Available in Snippets |
| 40 | 10 | Data Not Available in Snippets |
| 40 | 20 | Data Not Available in Snippets |
| 45 | 10 | Data Not Available in Snippets |
| 45 | 20 | Data Not Available in Snippets |
The presence of impurities in the crystallization solution can have a pronounced effect on the metastable zone width of potassium tetraborate tetrahydrate. researchgate.net Research has shown that the addition of both lithium (Li⁺) and calcium (Ca²⁺) ions leads to a narrowing of the MSZW. researchgate.net This decrease in the MSZW becomes more significant as the concentration of the impurities increases. researchgate.net
The effect of these impurities differs in magnitude. The presence of Ca²⁺ ions results in a more substantial change in the equilibrium saturation concentration compared to Li⁺ ions. researchgate.net This indicates that different ions interact with the borate (B1201080) species in the solution in distinct ways, thereby affecting the nucleation process differently. researchgate.net
Table 2: Influence of Impurity Concentration on the Metastable Zone Width (MSZW) of Potassium Tetraborate Tetrahydrate
| Impurity Ion | Impurity Concentration (mol/L) | Change in MSZW |
|---|---|---|
| Li⁺ | Increasing | Decreases |
| Ca²⁺ | Increasing | Decreases (more significantly than Li⁺) |
Nucleation Parameters and Interfacial Phenomena
Understanding nucleation is fundamental to controlling crystallization, as it is the initial step in the formation of a new crystalline phase. numberanalytics.com Classical nucleation theory provides a framework for analyzing the key parameters that govern this process. mdpi.com
The induction period is the time that elapses between the creation of a supersaturated state and the appearance of detectable crystal nuclei. researchgate.netresearchgate.net It is inversely proportional to the rate of nucleation. researchgate.net For potassium tetraborate tetrahydrate, the induction period has been investigated using the polythermal method with visual observation. researchgate.net These studies are crucial because the induction period provides the data necessary to calculate other important nucleation parameters. researchgate.net As the supersaturation ratio and temperature increase, the induction time for crystallization typically decreases. mdpi.com
The interfacial tension (or surface energy) is the energy required to form a new interface between the crystal and the surrounding solution. mdpi.comresearchgate.net This parameter is a critical component of the energy barrier to nucleation. mdpi.com For potassium tetraborate tetrahydrate, the interfacial tension has been determined by analyzing the experimentally measured induction periods within the framework of classical nucleation theory. researchgate.net A lower interfacial tension facilitates nucleation by reducing the energy barrier that needs to be overcome.
The Gibbs free energy change for the formation of a critical nucleus (ΔG) represents the minimum energy barrier that must be surmounted for a stable nucleus to form and grow. mdpi.comrsc.org This parameter is calculated using the interfacial tension values derived from induction period studies. researchgate.net Along with ΔG, other related nucleation parameters can be determined, such as the radius of the critical nucleus (r) and the number of molecules within it (i). researchgate.netmdpi.com These calculations provide a comprehensive understanding of the energetic requirements for the nucleation of potassium tetraborate tetrahydrate from an aqueous solution. researchgate.net
Critical Nucleus Radius and Number of Molecules in Critical Nucleus
The formation of a stable crystalline phase from a supersaturated solution is a critical step in the crystallization of potassium tetraborate tetrahydrate. This process, known as nucleation, involves the formation of a critical nucleus, which is the smallest stable aggregate of molecules that can spontaneously grow into a larger crystal. The size of this critical nucleus and the number of molecules it contains are key parameters in understanding and controlling the crystallization process.
In a study on the nucleation kinetics of potassium tetraborate tetrahydrate, the induction period, which is inversely proportional to the nucleation rate, was determined using a polythermal method. researchgate.net This involved visual observation of the onset of crystallization in aqueous solutions at four different temperatures and cooling rates. researchgate.net By analyzing the induction period, researchers were able to calculate several nucleation parameters based on classical nucleation theory. researchgate.net
These parameters include the Gibbs free energy change for the formation of a critical nucleus (ΔG), the radius of the critical nucleus (r), and the number of molecules within that critical nucleus (i*). researchgate.net The study successfully calculated these values by first determining the interfacial tension between the potassium tetraborate tetrahydrate crystals and the aqueous solution. researchgate.net The research also investigated the impact of impurities, specifically Li+ and Ca2+ ions, on the metastable zone width, finding that an increase in impurity concentration led to a decrease in the metastable zone width. researchgate.net
While the specific values from the study are not fully detailed here, the research provides a clear framework for understanding the fundamental parameters governing the nucleation of potassium tetraborate tetrahydrate. The relationship between supersaturation, temperature, and these critical nucleation parameters is crucial for controlling crystal size and distribution in industrial applications.
Table 1: Nucleation Parameters of Potassium Tetraborate Tetrahydrate
| Parameter | Symbol | Description |
| Critical Nucleus Radius | r | The minimum radius a crystal nucleus must attain to be stable and grow. |
| Number of Molecules in Critical Nucleus | i | The number of molecules that form the stable critical nucleus. |
| Gibbs Free Energy of Critical Nucleus Formation | ΔG* | The energy barrier that must be overcome for a stable nucleus to form. |
| Interfacial Tension | σ | The excess energy at the surface of the crystal in contact with the solution. |
This table summarizes the key parameters investigated in the study of the crystallization kinetics of potassium tetraborate tetrahydrate.
Crystal Etching Studies and Morphology
To investigate the crystalline perfection and reveal the presence of dislocations, chemical etching studies have been performed. ijsr.net In one such study, the (110) plane of a potassium tetraborate tetrahydrate crystal was subjected to etching using diluted hydrochloric acid. ijsr.net The etching was carried out for durations of 5 and 10 seconds. ijsr.net
The results of the etching study indicated that the morphology of the etch pits did not change with an increase in the etching time from 5 to 10 seconds. ijsr.net This observation provides insights into the nature of the crystal defects and the mechanism of dissolution at the crystal surface. The ability to visualize these etch pits is essential for assessing the quality of the single crystals.
Table 2: Crystal Etching and Morphology of Potassium Tetraborate Tetrahydrate
| Property | Description |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Etchant | Diluted Hydrochloric Acid |
| Etched Crystal Plane | (110) |
| Etching Time | 5s and 10s |
| Observation | Etch pit morphology remained consistent with increased etching time. |
This table summarizes the key findings from the crystal etching and morphological studies of potassium tetraborate tetrahydrate.
Computational Chemistry and Theoretical Modeling
Quantum-Chemical Studies of Hydrolysis Mechanisms
Quantum-chemical studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the hydrolysis mechanisms of borate (B1201080) networks. mdpi.com These investigations model the fundamental interactions between water molecules and the borate structure. The focus is often on a simplified model, such as a dimer with two boron atoms linked by a bridging oxygen, to represent the core reactive unit of the larger network. nih.gov
The research involves calculating the potential energy surface for the reaction pathway of hydrolysis. This allows for the identification of transition states and the determination of energy barriers associated with the breaking of B-O-B bonds. Studies have modeled the reaction at a neutral pH by including explicit water molecules. nih.gov The findings from these theoretical calculations provide a foundational understanding of how the borate network is disrupted by water, a process for which direct experimental data can be scarce. mdpi.com
A key aspect of this research is benchmarking different computational methods. For instance, the performance of various DFT functionals is often compared against higher-level ab initio calculations like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to identify a cost-effective and accurate level of theory for studying these complex systems. nih.gov
Modeling of Borate Network Hydrolysis under Varying pH Conditions
Theoretical modeling has been extended to explore the influence of pH on the hydrolysis of borate networks. By incorporating hydronium ions (H₃O⁺) or hydroxide (B78521) ions (OH⁻) into the computational model, researchers can simulate acidic and basic environments, respectively. mdpi.comnih.gov
These simulations have revealed that the reaction pathway and its associated energy barriers are highly dependent on the pH of the surrounding medium. A significant finding is that the borate network is considerably more susceptible to hydrolysis in a basic environment compared to neutral or acidic conditions. nih.gov In alkaline solutions, the hydroxide ion can act as a potent nucleophile, facilitating the cleavage of the borate ester linkages.
The models also demonstrate the crucial role of explicit water molecules in the reaction mechanism. The inclusion of even a small number of water molecules can alter the transition state geometry, sometimes forming a ring-like structure that lowers the energy barrier for the reaction. nih.gov These detailed mechanistic insights derived from modeling are vital for understanding the stability and dissolution behavior of borate materials in various aqueous environments.
Simulation of Chemical Speciation and Interionic Interactions
When potassium tetraborate (B1243019) tetrahydrate dissolves in water, it undergoes hydrolysis, leading to a complex equilibrium of different borate species. borax.comborax.com Simulating this chemical speciation and the resulting interionic interactions is crucial for understanding the properties of its aqueous solutions. The solution's behavior is governed by the dynamic interplay between potassium ions (K⁺), various borate anions (such as tetraborate, B₄O₇²⁻, and metaborate), and boric acid (B(OH)₃).
Computational simulations aim to predict the relative concentrations of these species as a function of concentration and temperature. This speciation is directly responsible for the compound's excellent buffering capacity. borax.comborax.com Potassium tetraborate solutions are mildly alkaline, with a 2% solution having a pH of 9.2, and can neutralize acids or lower the pH of strong alkalis. borax.comborax.com Theoretical models can help to quantify how the equilibrium shifts in response to the addition of an acid or base, providing a molecular-level explanation for this buffering action. These simulations are fundamental to predicting the solution's properties and its performance in applications like analytical chemistry standards. borax.com
Theoretical Prediction of Optical and Dielectric Properties
Theoretical methods are employed to predict and understand the optical and dielectric properties of potassium tetraborate tetrahydrate, which are critical for its applications in optical devices. While experimental measurements provide primary data, theoretical calculations help to interpret these findings and predict material behavior.
Calculations based on experimental data allow for the determination of key optical parameters. For instance, the optical band gap energy, a crucial property for optical applications, can be calculated from UV-Vis-NIR absorption spectra. ijsr.netresearchgate.net For potassium tetraborate tetrahydrate, the lower cutoff wavelength is observed at 200 nm. ijsr.net The extinction coefficient, which quantifies the absorption of light at a given wavelength, is another parameter derived from these spectral studies. ijsr.netresearchgate.net
The dielectric properties, such as the dielectric constant and dielectric loss, are also studied. These properties are known to decrease with increasing frequency of the applied electric field. ijsr.netresearchgate.net Theoretical models can simulate these frequency-dependent behaviors, providing insight into the polarization mechanisms within the crystal. Furthermore, studies have shown that potassium tetraborate tetrahydrate possesses nonlinear optical (NLO) properties, with a second-harmonic generation (SHG) efficiency approximately 0.4 times that of urea, marking it as a potential material for NLO applications. ijsr.netresearchgate.net
Future Research Directions and Emerging Applications
Exploration of Novel Synthesis Routes
The traditional synthesis of potassium tetraborate (B1243019) tetrahydrate involves the reaction of potassium hydroxide (B78521) with boric acid in an aqueous solution, followed by crystallization. borax.com Another established method is the reaction between potassium chloride and borax (B76245). google.com However, researchers are actively exploring more efficient and sustainable synthesis pathways.
Current research is focused on methods that allow for greater control over the material's properties, such as particle size and crystallinity. One approach involves the aqueous reaction with rare-earth oxides, where stoichiometric mixtures are homogenized, heated to evaporate water, and then annealed at high temperatures to form crystalline orthoborates. Another area of investigation is alkaline dissolution, which involves dissolving boric acid in potassium hydroxide solutions to yield high-purity potassium tetraborate tetrahydrate. These novel routes aim to produce materials with tailored characteristics for specific applications.
| Synthesis Route | Description | Potential Advantages |
| Conventional Aqueous Reaction | Reaction of potassium hydroxide and boric acid. borax.com | Well-established, straightforward. |
| Borax and Potassium Chloride Reaction | Reaction of borax with potassium chloride. google.com | Utilizes readily available materials. |
| Aqueous Reaction with Rare-Earth Oxides | Homogenization and annealing with rare-earth oxides. | Production of crystalline orthoborates. |
| Alkaline Dissolution | Dissolving boric acid in potassium hydroxide solutions. | High-purity product. |
| Hydrothermal Synthesis | Reaction in a liquid medium at temperatures above 165°C. researchgate.net | Control over crystal structure. researchgate.net |
| Solvothermal Synthesis | Synthesis under mild solvothermal conditions (e.g., 170°C). researchgate.net | Formation of unusual chainlike potassium borates. researchgate.net |
Advanced Characterization Techniques for Structural and Electronic Properties
A thorough understanding of the structural and electronic properties of potassium tetraborate tetrahydrate is crucial for its application in advanced technologies. Researchers are employing a suite of sophisticated analytical techniques to probe its characteristics at the atomic and molecular levels.
The crystal structure of potassium tetraborate tetrahydrate has been examined using single-crystal X-ray diffraction, revealing a complex borate (B1201080) anion balanced by potassium cations, with four water molecules hydrating the crystal lattice. researchgate.netontosight.ai Thermal dehydration kinetics are being studied using modulated-temperature thermogravimetric analysis (TGA), which has shown a multi-step dehydration process. Furthermore, spectroscopic techniques are essential for elucidating the electronic structure and bonding within the compound.
Development of Next-Generation Functional Materials
The unique properties of potassium tetraborate tetrahydrate make it a promising candidate for the development of next-generation functional materials. Its applications span from electronics to energy storage and beyond.
In the realm of glass and ceramics manufacturing , it acts as a flux, lowering melting temperatures and enhancing the durability and mechanical properties of the final products. chemimpex.com For supercapacitors , it aids in tuning the pore structure of carbon foams, which is critical for their energy storage capacity. sigmaaldrich.com It is also utilized as an electrolyte in electrochemical water splitting to enhance the oxygen evolution activity of catalysts. sigmaaldrich.com Furthermore, its properties as a fire retardant in materials like wood and textiles are being explored. guidechem.com
Interdisciplinary Research in Agri-Chemistry and Environmental Science
The role of potassium tetraborate tetrahydrate in agriculture and environmental science is a rapidly growing area of interdisciplinary research. Its application as a source of the essential micronutrient boron is well-established, but new research is uncovering further benefits and environmental considerations.
As a boron fertilizer , it is crucial for plant health, aiding in cell wall formation and maintenance. ontosight.ai Boron deficiency can lead to significant crop yield reductions. ontosight.ai Recent studies have also investigated its antibacterial properties against plant pathogens that cause soft-rot diseases in vegetables. nih.gov From an environmental perspective, while beneficial in controlled applications, high concentrations of boron in waterways can be toxic to aquatic life, necessitating regulated use and disposal. ontosight.ai
Integration with Advanced Analytical Platforms
The consistent pH of potassium tetraborate tetrahydrate solutions makes it an excellent buffering agent , leading to its use as a primary standard in various analytical procedures. borax.comborax.com Its ability to act as a solvent for metallic oxides at high temperatures is leveraged in preparing special fluxes for welding, soldering, and brazing. borax.com
Recent research has also demonstrated its use in quantifying polyamines in biological samples via HPLC. guidechem.com Furthermore, it is employed in the preparation of formulations for removing pyrite (B73398) scales in the oil and gas industry. sigmaaldrich.com The integration of this compound with advanced analytical platforms is expected to expand its utility in quality control, environmental monitoring, and biomedical research.
Q & A
Q. What are the established methods for synthesizing potassium tetraborate tetrahydrate?
Potassium tetraborate tetrahydrate is synthesized via two primary routes:
- Aqueous reaction with rare-earth oxides : Stoichiometric mixtures of K₂B₄O₇·4H₂O and rare-earth oxides (e.g., La₂O₃, Eu₂O₃) are homogenized in distilled water, heated to evaporate water, and annealed at 600°C (20 minutes) followed by 970°C (2 hours) to form crystalline orthoborates . A 10–20% excess of boron is typically used to ensure reaction completeness .
- Alkaline dissolution : Dissolving boric acid in potassium hydroxide (KOH) solutions, followed by crystallization, yields high-purity K₂B₄O₇·4H₂O .
Q. How is the crystal structure of potassium tetraborate tetrahydrate characterized?
The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁. Single crystals are obtained by evaporating aqueous solutions. Structural analysis employs X-ray diffraction (XRD) and spectroscopic techniques (e.g., Raman, IR) to confirm borate anion configurations (B₄O₇²⁻) and hydrogen-bonding networks .
Q. What methodologies are used to assess the purity of potassium tetraborate tetrahydrate?
- Thermogravimetric analysis (TGA) : Quantifies dehydration steps (e.g., loss of 2 H₂O at 112°C, 2 H₂O at 180°C) to verify stoichiometry .
- High-performance liquid chromatography (HPLC) : Detects impurities in biological applications, such as polyamine quantification .
- Titration : Standard acid-base titration using the compound as a primary standard due to its high purity (≥99.5%) .
Advanced Research Questions
Q. What experimental approaches elucidate the antibacterial mechanisms of potassium tetraborate tetrahydrate?
- Membrane permeability assays : Propidium monoazide (PMA) with quantitative PCR (qPCR) distinguishes live/dead cells by selectively inhibiting DNA amplification from membrane-compromised bacteria .
- Flow cytometry : Dual staining with Syto9 (viability) and propidium iodide (PI) confirms membrane disruption in Pectobacterium and Dickeya spp. at 10–100 mM concentrations .
- Dose-response studies : Minimum inhibitory concentration (MIC) assays under varying pH and temperature conditions reveal strain-specific efficacy .
Q. How is the multistep thermal dehydration kinetics of potassium tetraborate tetrahydrate modeled?
The dehydration occurs in three steps:
- Step 1 : Surface reaction (solid-state, Eₐ ≈ 68 kJ/mol).
- Step 2 : Liquefaction and autocatalytic dehydration (Eₐ ≈ 123 kJ/mol).
- Step 3 : Diffusion-controlled dehydration of gel aggregates (Eₐ ≈ 82 kJ/mol). Kinetic parameters are derived via modulated-temperature TGA and log-normal deconvolution analysis .
Q. How can researchers resolve contradictions in reported antibacterial efficacy (e.g., variable MIC values)?
Discrepancies arise from strain-specific resistance (e.g., Dickeya vs. Pectobacterium), environmental factors (pH, temperature), or assay conditions. Methodological solutions include:
- Standardizing growth media and inoculation protocols .
- Cross-validating results with orthogonal techniques (e.g., PMA-qPCR vs. colony counting) .
- Statistical meta-analysis of independent datasets .
Q. What strategies optimize the synthesis of potassium tetraborate tetrahydrate for tailored material properties?
- Design of experiments (DOE) : Varying boron excess (10–20%), annealing time/temperature, and rare-earth dopants (e.g., La³⁺, Eu³⁺) to modulate crystallinity and reactivity .
- Particle size control : Grinding post-annealing or using fluidized-bed dehydration alters surface area and dissolution kinetics .
- Characterization : Pair XRD with scanning electron microscopy (SEM) and BET surface area analysis to correlate synthesis parameters with structural outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
